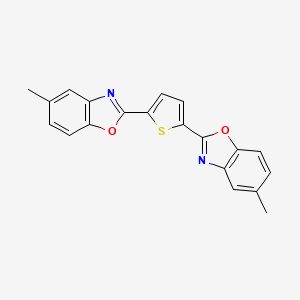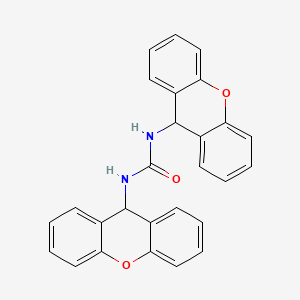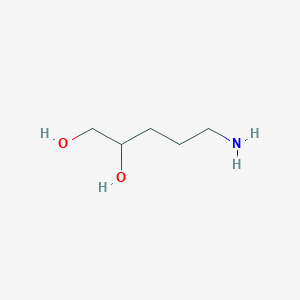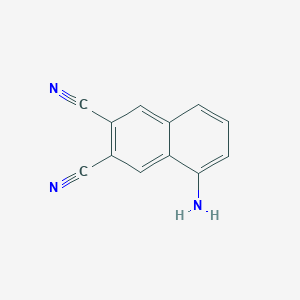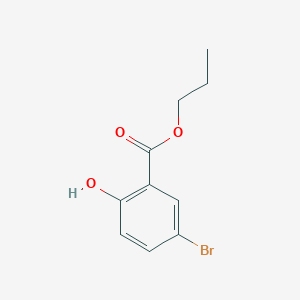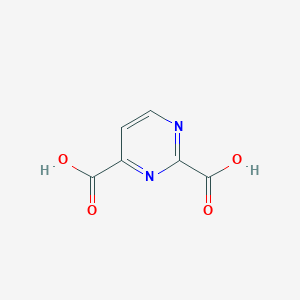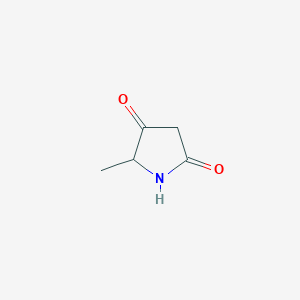
5-Methylpyrrolidine-2,4-dione
Descripción general
Descripción
5-Methylpyrrolidine-2,4-dione is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 5-Methylpyrrolidine-2,4-dione, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-Methylpyrrolidine-2,4-dione is characterized by a five-membered pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
5-Methylpyrrolidine-2,4-dione derivatives exhibit significant antimicrobial and antifungal properties. For instance, novel succinimide derivatives, structurally similar to 5-Methylpyrrolidine-2,4-dione, have shown promising in vitro antifungal activities against several test fungi. Specific derivatives demonstrated significant in vitro inhibitory activities, suggesting potential as novel fungicides (Cvetković et al., 2019).
Molecular Structure Analysis
Research on molecular structures related to 5-Methylpyrrolidine-2,4-dione, such as 1-methylpyrrolidine-2,5-dione, reveals insights into their molecular arrangements. These studies often involve analysis of intermolecular hydrogen bonds and nucleophile-electrophile interactions, contributing to the understanding of their chemical properties (Tenon et al., 2000).
Synthesis and Reduction Processes
The compound plays a role in the synthesis of natural bioactive compounds, such as zopfiellamide A. Studies have investigated the stereochemical outcomes of reducing 5-Methylpyrrolidine-2,4-dione derivatives, providing insights into the mechanisms of these chemical reactions (Jumali et al., 2017).
Biological Evaluation of Derivatives
Various derivatives of 5-Methylpyrrolidine-2,4-dione have been synthesized and evaluated for their biological activities. This includes assessing their potential as anticancer agents and analyzing their activities against different cancer cell lines. Some derivatives have shown promising results, comparable to known anticancer agents (Li Zi-cheng, 2013).
Anticonvulsant and Antinociceptive Properties
Studies have also explored the anticonvulsant and antinociceptive properties of new derivatives derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. These compounds have shown significant activity in various animal models of epilepsy and pain, indicating their potential in treating neurological disorders (Rapacz et al., 2015).
Safety and Hazards
Direcciones Futuras
The future directions in the study of 5-Methylpyrrolidine-2,4-dione and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .
Propiedades
IUPAC Name |
5-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNQZBZGSFRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
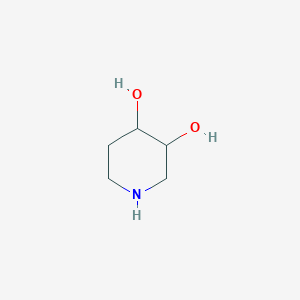
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
